Saponin E, hupehensis

Description

Contextualization within Triterpenoid (B12794562) Saponin (B1150181) Chemistry and Biology

Triterpenoid saponins (B1172615) are complex molecules composed of a polycyclic aglycone, known as the sapogenin, linked to one or more sugar chains. hebmu.edu.cn These compounds are classified based on the structure of their carbon skeleton. hebmu.edu.cn Saponin E, hupehensis belongs to the oleanane-type triterpenoid saponins, characterized by a specific five-ring structure.

The biological activities of triterpenoid saponins are vast and varied, encompassing antimicrobial, anti-inflammatory, and cytotoxic properties. mdpi.comresearchgate.net This broad spectrum of activity is attributed to the combined influence of the hydrophobic sapogenin and the hydrophilic sugar moieties.

Significance of Anemone hupehensis as a Source of Bioactive Saponins

The genus Anemone, belonging to the Ranunculaceae family, is a rich source of triterpenoid saponins. mdpi.comresearchgate.net Anemone hupehensis, a perennial plant native to China, has been a particular focus of phytochemical investigations, leading to the isolation of numerous bioactive saponins, including Saponin E. nih.govsioc-journal.cnnih.govmdpi.com Research has shown that various parts of Anemone species contain these compounds, which are considered the primary active constituents responsible for the plant's traditional medicinal uses. researchgate.netmdpi.com

Historical Perspective on the Discovery and Initial Structural Characterization of this compound

This compound was first isolated from Anemone hupehensis along with other related saponins. nih.gov The initial structural elucidation was achieved through a combination of chemical and spectroscopic methods. nih.gov Hydrolysis of the saponin yielded the aglycone and constituent monosaccharides, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in determining the complex structure and the sequence of the sugar chains attached to the sapogenin. nih.gov

Subsequent studies have further refined the understanding of its structure. For instance, advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), have been employed to confirm the structural details of related saponins from Anemone hupehensis, providing a powerful tool for the analysis of these complex molecules. nih.govacs.org

Detailed Research Findings

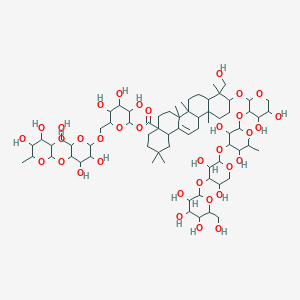

The structural formula of this compound was determined to be 3-O-beta-D-glucopyransoyl (1-->3-beta-D-ribopyranosyl (1-->3)-alpha-L-rhamnopyranosyl (1-->2)-alpha-L-arabinopyranosyl hederagenin-28-O-alpha-L-rhamnopyranosyl (1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside. nih.gov

Structure

2D Structure

Properties

CAS No. |

152464-76-1 |

|---|---|

Molecular Formula |

C70H114O35 |

Molecular Weight |

1515.6 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O35/c1-26-38(76)43(81)47(85)59(95-26)102-54-33(21-72)98-57(50(88)46(54)84)94-24-34-42(80)45(83)49(87)61(99-34)105-64(91)70-17-15-65(3,4)19-29(70)28-9-10-36-66(5)13-12-37(67(6,25-73)35(66)11-14-69(36,8)68(28,7)16-18-70)100-63-56(40(78)30(74)22-93-63)104-62-52(90)55(39(77)27(2)96-62)103-58-51(89)53(31(75)23-92-58)101-60-48(86)44(82)41(79)32(20-71)97-60/h9,26-27,29-63,71-90H,10-25H2,1-8H3 |

InChI Key |

DNDOZBDUEDTZGE-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

3-O-beta-D-glucopyransoyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-hederagenin-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin E saponin E, hupehensis |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies for Saponin E, Hupehensis

Optimized Extraction Techniques from Plant Biomass

The initial and most critical step in isolating Saponin (B1150181) E, hupehensis is the efficient extraction from the plant material, typically the rhizomes or whole plant. nih.govresearchgate.net This process aims to maximize the yield of the target saponin while minimizing the co-extraction of interfering substances. researchgate.net

Conventional solvent extraction remains a foundational technique for obtaining saponins (B1172615) from plant matter. greenskybio.com These methods leverage the solubility of saponins in various solvents, most commonly alcohols or aqueous-alcoholic mixtures. researchgate.netresearchgate.net The process typically involves pretreating the plant material by drying and grinding to increase the surface area available for solvent contact. researchgate.net A defatting step, often using a non-polar solvent like n-hexane, may be performed before the main extraction to remove lipids that can interfere with subsequent purification. researchgate.net

Common conventional methods include maceration, percolation, and Soxhlet extraction. greenskybio.comgreenskybio.com Maceration involves soaking the plant material in a chosen solvent for an extended period, while Soxhlet extraction provides a more efficient, continuous extraction with a refluxing solvent. greenskybio.comgreenskybio.com For the initial isolation of saponins from Anemone hupehensis, including Saponin E, researchers have utilized water-soluble portions of the plant extract, implying the use of polar solvents in the primary extraction phase. nih.gov The choice of solvent and extraction conditions like temperature and time significantly impacts the efficiency and selectivity of the extraction. greenskybio.com For instance, increasing the ethanol (B145695) concentration in an aqueous ethanol mixture generally increases the yield of total saponins. mdpi.com

Table 1: Comparison of Conventional Solvent Extraction Methods for Saponins

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent for a prolonged period at room temperature. greenskybio.com | Simple, requires minimal equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in incomplete extraction. greenskybio.com |

| Percolation | Passing a solvent slowly through a column packed with the plant material. | More efficient than maceration. | Can be more complex to set up. |

| Soxhlet Extraction | Continuous extraction with a limited amount of refluxing solvent. greenskybio.com | Highly efficient, requires less solvent than repeated maceration. greenskybio.com | Potential for thermal degradation of labile compounds due to prolonged heating. researchgate.net |

| Reflux Extraction | Boiling the plant material in a solvent and condensing the vapors back into the mixture. | Faster than maceration, good for less soluble compounds. | Requires heating, risk of thermal degradation. nih.gov |

This table presents a general comparison of methods applicable to saponin extraction.

In recent years, green extraction technologies have gained prominence for their efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods. researchgate.netnih.gov These techniques, such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), are highly applicable to the isolation of saponins. researchgate.net

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, causing cell disruption and enhancing the release of intracellular components like saponins into the solvent. mdpi.com Studies have shown that UAE can significantly improve the extraction yield of saponins compared to conventional methods, often in a much shorter time and at lower temperatures. mdpi.comnih.gov Key parameters that can be optimized in UAE include ultrasonic power, temperature, time, solvent-to-solid ratio, and solvent concentration. nih.govnih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant cells. huji.ac.il This rapid, localized heating creates internal pressure that ruptures the cell walls, facilitating the rapid diffusion of target compounds into the surrounding solvent. nih.gov MAE has been successfully used to extract saponins, demonstrating superiority over conventional techniques in terms of speed and efficiency. huji.ac.ilnih.gov The efficiency of MAE is influenced by factors such as microwave power, irradiation time, solvent choice, and the solvent-to-material ratio. nih.govresearchgate.net

Table 2: Overview of Modern Green Extraction Technologies for Saponins

| Technology | Principle | Key Advantages | Optimized Parameters |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. mdpi.com | Reduced extraction time and temperature, higher yields, less solvent consumption. nih.govfrontiersin.org | Power, frequency, temperature, time, solvent type, liquid-to-solid ratio. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid intracellular heating and cell rupture. huji.ac.il | Very short extraction times, reduced solvent volume, improved extraction rates. huji.ac.ilnih.gov | Microwave power, irradiation time, temperature, solvent properties, solvent-to-solid ratio. nih.gov |

This table provides a general overview of green technologies applicable to the extraction of saponins like Saponin E, hupehensis.

High-Resolution Chromatographic Separation Strategies

Following crude extraction, the extract contains a complex mixture of various saponins (e.g., Saponin D, F, and G in addition to E) and other phytochemicals. nih.govnih.gov Therefore, high-resolution chromatographic techniques are essential to isolate and purify this compound to a high degree.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of target compounds from complex mixtures. mdpi.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase HPLC (RP-HPLC) on C18 columns is most commonly employed for saponin separation. nih.gov

The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like acetic or formic acid to improve peak shape. researchgate.netnih.gov Detection of saponins can be challenging as many lack a strong UV chromophore. researchgate.net Therefore, detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (MS) are often used in conjunction with or in place of UV detectors for effective monitoring and fraction collection. mdpi.comnih.gov Researchers have successfully used preparative RP-HPLC to purify individual saponins to purities exceeding 98%. mdpi.com

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that uses high rotational speeds to enhance mixing and improve separation efficiency. pan.olsztyn.pl

HSCCC is particularly well-suited for the preparative separation of natural products like saponins. researchgate.netmdpi.com The method relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary phase and a mobile phase). pan.olsztyn.pl The selection of a suitable two-phase solvent system is crucial for a successful separation. researchgate.net HSCCC has been effectively used to fractionate crude saponin extracts, enriching the concentration of target compounds before a final polishing step, often with preparative HPLC. mdpi.comnih.gov This technique has proven capable of separating saponins with very similar structures. pan.olsztyn.pl

For exceptionally complex mixtures like plant extracts containing numerous saponin isomers and congeners, a single chromatographic separation may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers a significant increase in separation power by combining two different chromatographic modes (dimensions). mdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Saponin D, hupehensis |

| Saponin F, hupehensis |

| Saponin G, hupehensis |

| n-hexane |

| Acetonitrile |

| Methanol |

| Ethanol |

| Acetic acid |

Pre-purification and Fractionation Protocols for Crude Extracts

The initial stage in the isolation of Saponin E from the plant Anemone hupehensis involves the processing of a crude extract to concentrate the saponin fraction and remove a significant portion of interfering compounds. nih.govnih.gov This pre-purification and fractionation are critical for the efficiency of subsequent high-resolution purification steps. The methodologies employed are typically multi-step processes involving solvent partitioning and low-pressure column chromatography, designed to separate compounds based on their polarity.

The process commences with a crude alcoholic extract, most commonly obtained using methanol or ethanol, which is then subjected to a series of liquid-liquid partitioning steps. This technique separates compounds into different fractions based on their differential solubility in immiscible solvents. A common practice involves suspending the concentrated crude extract in water and sequentially extracting it with solvents of increasing polarity. researchgate.netnih.gov

Initially, a non-polar solvent like n-hexane is used to remove lipids, chlorophyll, and other lipophilic constituents. researchgate.net This "defatting" step is crucial as these compounds can interfere with subsequent chromatographic separations. Following the removal of the non-polar fraction, solvents of intermediate polarity, such as chloroform (B151607) or ethyl acetate, may be used to eliminate another range of compounds.

The saponins, including Saponin E, being glycosidic and thus relatively polar, predominantly remain in the aqueous layer during these initial extractions. The key step for concentrating the saponin fraction is the subsequent extraction of the aqueous residue with n-butanol. researchgate.net Due to their amphiphilic nature, triterpenoid (B12794562) saponins exhibit good solubility in n-butanol, allowing for their selective transfer from the aqueous phase to the n-butanol phase. This n-butanol fraction represents the crude saponin mixture and serves as the starting material for chromatographic fractionation.

The resulting crude saponin fraction is then typically subjected to column chromatography for further separation. Silica (B1680970) gel is a commonly used stationary phase for this purpose. The column is loaded with the dried n-butanol extract, and elution is carried out with a gradient of solvents, typically a mixture of chloroform, methanol, and water. google.com Fractions are collected systematically and monitored by techniques such as Thin Layer Chromatography (TLC) to identify those containing saponins of interest.

The fractions obtained from the initial silica gel column are often still complex mixtures. Therefore, repeated chromatographic steps are necessary. This may involve using different solvent systems or switching to a different stationary phase, such as reversed-phase C18 silica gel. In reversed-phase chromatography, a polar mobile phase (like methanol-water or acetonitrile-water mixtures) is used, and compounds are separated based on their hydrophobicity. This orthogonal separation mechanism is highly effective for isolating individual saponins from the pre-purified fractions. The selection of the specific chromatographic conditions is guided by the polarity of the target compound, Saponin E, and the nature of the co-occurring impurities in the fraction.

Compound Index

Comprehensive Structural Elucidation of Saponin E, Hupehensis

Advanced Spectroscopic Techniques for Aglycone and Glycosidic Moiety Characterization

The definitive structure of Saponin (B1150181) E, hupehensis was established as 3-O-beta-D-glucopyranosyl(1→3)-beta-D-ribopyranosyl(1→3)-alpha-L-rhamnopyranosyl(1→2)-alpha-L-arabinopyranosyl hederagenin-28-O-alpha-L-rhamnopyranosyl(1→4)-beta-D-glucopyranosyl(1→6)-beta-D-glucopyranoside. This elucidation was made possible by a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which allowed for the unambiguous assignment of the hederagenin (B1673034) aglycone and the precise mapping of the two complex oligosaccharide chains attached at the C-3 and C-28 positions.

NMR spectroscopy was instrumental in providing a detailed atom-by-atom map of the Saponin E, hupehensis molecule. Through a combination of one-dimensional and two-dimensional experiments, researchers were able to identify all proton and carbon signals, establish connectivity between adjacent atoms, and deduce the stereochemical arrangement of the molecule.

The ¹H NMR spectrum of this compound revealed a complex array of signals characteristic of a triterpenoid (B12794562) saponin. Key diagnostic signals for the hederagenin aglycone included several singlets in the upfield region corresponding to the tertiary methyl groups, and a characteristic olefinic proton signal for H-12. The downfield region of the spectrum was dominated by a series of overlapping signals from the numerous sugar protons. The anomeric proton signals, which appear at distinct chemical shifts, provided the initial clues to the number and type of monosaccharide units present.

The ¹³C NMR spectrum was equally informative, displaying signals for all carbon atoms in the molecule. The chemical shifts of the carbons in the aglycone were consistent with a hederagenin backbone. The glycosylation at C-3 and C-28 was evidenced by the downfield shift of these carbon signals compared to those of the free aglycone. The anomeric carbon signals in the range of δ 95-107 ppm further confirmed the presence of multiple sugar residues.

Table 1: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety (Hederagenin) of this compound (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm) |

| 3 | 88.5 | 3.35 (dd, J=11.5, 4.0 Hz) |

| 12 | 122.8 | 5.48 (br s) |

| 13 | 144.5 | - |

| 23 | 64.2 | 3.75, 4.20 (d, J=10.5 Hz each) |

| 24 | 14.0 | 1.15 (s) |

| 25 | 16.5 | 0.95 (s) |

| 26 | 17.8 | 1.05 (s) |

| 27 | 26.5 | 1.25 (s) |

| 28 | 179.8 | - |

| 29 | 33.5 | 1.00 (s) |

| 30 | 24.0 | 0.98 (s) |

Table 2: Representative Anomeric ¹H and ¹³C NMR Data for the Glycosidic Moieties of this compound (in Pyridine-d₅)

| Sugar Residue | Anomeric Position | δC (ppm) | δH (ppm) |

| α-L-Arabinopyranosyl | 1' | 104.5 | 4.95 (d, J=7.0 Hz) |

| α-L-Rhamnopyranosyl | 1'' | 102.0 | 5.90 (br s) |

| β-D-Ribopyranosyl | 1''' | 105.5 | 5.10 (d, J=7.5 Hz) |

| β-D-Glucopyranosyl | 1'''' | 106.8 | 5.25 (d, J=8.0 Hz) |

| β-D-Glucopyranosyl | 1''''' | 95.8 | 6.30 (d, J=8.0 Hz) |

| β-D-Glucopyranosyl | 1'''''' | 105.0 | 5.40 (d, J=7.8 Hz) |

| α-L-Rhamnopyranosyl | 1''''''' | 102.8 | 6.15 (br s) |

To unravel the complex overlapping signals in the 1D spectra and to establish the precise connectivity of the atoms, a suite of 2D NMR experiments was employed.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were crucial for identifying the individual spin systems of each monosaccharide unit. These experiments reveal proton-proton couplings, allowing for the tracing of connectivities from the anomeric proton through the entire sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton signal with its directly attached carbon atom. This experiment was essential for the unambiguous assignment of all protonated carbon signals in both the aglycone and the sugar moieties.

HMBC (Heteronuclear Multiple Bond Correlation) was a key experiment for determining the sequence of the sugar chains and their linkage points to the aglycone. HMBC detects correlations between protons and carbons that are two or three bonds apart. For instance, a correlation between the anomeric proton of the inner arabinose unit (H-1') and the C-3 of hederagenin confirmed the attachment point of the first sugar chain. Similarly, correlations between the anomeric proton of one sugar and a specific carbon of the adjacent sugar were used to piece together the entire oligosaccharide sequence.

ROESY (Rotating-frame Overhauser Effect Spectroscopy)/NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided information about the spatial proximity of protons. These experiments were vital for determining the stereochemistry of the glycosidic linkages. For example, a cross-peak between the anomeric proton of a sugar and a proton on the aglycone or an adjacent sugar can indicate their relative orientation.

Table 3: Key HMBC and ROESY/NOESY Correlations for this compound

| Proton(s) | Correlated Carbon(s) (HMBC) | Correlated Proton(s) (ROESY/NOESY) | Interpretation |

| H-1' (Ara) | C-3 (Hederagenin) | H-3 (Hederagenin) | Arabinose is linked to C-3 of the aglycone. |

| H-1'' (Rha) | C-2' (Ara) | H-2' (Ara) | Rhamnose is linked to C-2 of Arabinose. |

| H-1''' (Rib) | C-3'' (Rha) | H-3'' (Rha) | Ribose is linked to C-3 of Rhamnose. |

| H-1'''' (Glc) | C-3''' (Rib) | H-3''' (Rib) | Glucose is linked to C-3 of Ribose. |

| H-1''''' (Glc) | C-28 (Hederagenin) | - | Glucose is linked to the C-28 carboxyl group. |

| H-1'''''' (Glc) | C-6''''' (Glc) | H-6''''' (Glc) | Glucose is linked to C-6 of the first glucose at C-28. |

| H-1''''''' (Rha) | C-4'''''' (Glc) | H-4'''''' (Glc) | Rhamnose is linked to C-4 of the second glucose at C-28. |

Mass spectrometry provided complementary information to NMR, primarily concerning the molecular weight of the saponin and the sequence of the sugar units through fragmentation analysis.

ESI-MS is a soft ionization technique that allows for the determination of the molecular weight of large, non-volatile molecules like saponins (B1172615). The ESI-MS spectrum of this compound would show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M-H]⁻, from which the exact molecular formula can be calculated.

Tandem MS (MSⁿ) experiments involve the isolation of the pseudomolecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions correspond to the sequential loss of the sugar units. The mass differences between the fragment ions allow for the identification of the individual monosaccharides and their sequence in the oligosaccharide chains. For bidesmosidic saponins like this compound, the initial fragmentation often involves the cleavage of the ester linkage at C-28, which is more labile than the ether linkage at C-3. This allows for the separate analysis of the two sugar chains.

FAB-MS is another soft ionization technique that has been traditionally used for the analysis of saponins. Similar to ESI-MS, FAB-MS provides molecular weight information and fragmentation patterns that are useful for sequencing the oligosaccharide chains. The fragmentation of saponins in FAB-MS typically involves the cleavage of glycosidic bonds, leading to a series of ions that correspond to the sequential loss of sugar residues from both the C-3 and C-28 positions. The analysis of these fragment ions provides confirmatory evidence for the sugar sequence determined by NMR and ESI-MSⁿ.

Table 4: Representative ESI-MSⁿ Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| [M-H]⁻ | [M-H - 146]⁻ | 146 | Loss of a terminal rhamnose |

| [M-H - 146]⁻ | [M-H - 146 - 162]⁻ | 162 | Loss of a glucose |

| [M-H - 146 - 162]⁻ | [M-H - 146 - 162 - 162]⁻ | 162 | Loss of a second glucose |

| [M-H]⁻ | [M-H - (Rha-Glc-Glc)]⁻ | 470 | Loss of the C-28 trisaccharide |

| [M-H - (Rha-Glc-Glc)]⁻ | [M-H - (Rha-Glc-Glc) - 162]⁻ | 162 | Loss of a terminal glucose from C-3 chain |

| [M-H - (Rha-Glc-Glc) - 162]⁻ | [M-H - (Rha-Glc-Glc) - 162 - 132]⁻ | 132 | Loss of a ribose |

Mass Spectrometry (MS) Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for High Molecular Weight Saponins

While specific MALDI-MS data for this compound is not detailed in readily available literature, the application of mass spectrometry is crucial for determining the molecular weight and sequencing the sugar chains of large saponins. A closely related technique, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), has been effectively used to analyze other high molecular weight triterpenoid saponins from Anemone hupehensis, such as hupehensis saponins F and G. nih.gov This analysis provides a clear example of how mass spectrometry elucidates these complex structures.

In these studies, ESI-MS analysis of the saponins typically reveals a sodiated molecular ion ([M+Na]⁺), which confirms the molecular weight of the compound. nih.gov Subsequent fragmentation through tandem mass spectrometry (MS/MS) provides information about the structure of the sugar chains. The fragmentation patterns, including the loss of individual sugar residues, help to determine the sequence and linkage of the oligosaccharide chains attached to the aglycone at different positions (e.g., C-3 and C-28). nih.gov For instance, specific ions formed by retro-Diels-Alder (RDA) rearrangement can provide evidence for the linkage types within the sugar chains. nih.gov

Table 1: Illustrative ESI-MS/MS Fragmentation Data for Saponins from Anemone hupehensis (Based on data from related compounds)

| Precursor Ion (m/z) | Fragmentation Type | Resulting Ion (m/z) | Interpretation |

| [M+Na]⁺ | Neutral Loss | [M+Na - Sugar Residue]⁺ | Loss of a terminal sugar unit |

| [M+Na]⁺ | RDA Rearrangement | (2,4)A4α-ion | Confirms linkage types in the C-28 sugar chain nih.gov |

| Sugar Chain Fragment | Cross-ring Cleavage | Various | Provides information on interglycosidic linkages |

This table is illustrative of the data obtained from ESI-MS/MS analysis of high molecular weight saponins from Anemone hupehensis, such as Saponin F and G. nih.gov

Chemical Derivatization and Selective Hydrolysis for Structural Confirmation and Sugar Identification

The initial elucidation of the Saponin E structure relied on chemical methods to break down the molecule into its constituent parts—the aglycone and the individual monosaccharides. mdpi.com While the specific experimental details for Saponin E are part of the foundational 1993 study, the general procedures are well-established for saponin analysis and have been described for saponins from other species within the Anemone genus. mdpi.comnih.gov

Selective Hydrolysis: Acid hydrolysis is a standard method used to cleave the glycosidic bonds, separating the sugar chains from the aglycone and breaking the chains into individual monosaccharides. nih.govsemanticscholar.org This is typically achieved by heating the saponin in a solution of a strong acid, such as hydrochloric acid (HCl). semanticscholar.orgmdpi.com The ester linkage at the C-28 position is generally more labile than the ether linkages at the C-3 position, allowing for stepwise hydrolysis under controlled conditions.

Sugar Identification: Following hydrolysis, the liberated monosaccharides are identified. This is often accomplished through chromatographic techniques. The mixture of sugars is analyzed, and the retention times are compared against authentic standards of known sugars (e.g., D-glucose, L-rhamnose, etc.). mdpi.comnih.gov This comparison allows for the definitive identification of the sugar components of the saponin.

Chemical Derivatization: To facilitate analysis, especially by gas chromatography (GC), the sugar molecules are often chemically derivatized. mdpi.comnih.gov Derivatization increases the volatility of the sugars. A common method involves creating acetylated or trimethylsilylated derivatives of the monosaccharides, which can then be readily analyzed by GC-MS. nih.gov

Table 2: General Methodology for Hydrolysis and Sugar Identification of Anemone Saponins

| Step | Technique | Purpose | Expected Outcome |

| 1. Hydrolysis | Acid Hydrolysis (e.g., 1M HCl) | Cleavage of glycosidic and ester bonds | Liberation of the aglycone and constituent monosaccharides semanticscholar.org |

| 2. Separation | Liquid-Liquid Extraction | Separate the lipophilic aglycone from hydrophilic sugars | Purified aglycone (e.g., hederagenin) and an aqueous solution of mixed sugars |

| 3. Derivatization | Acetylation or Silylation | Increase volatility of sugars for GC analysis | Derivatized monosaccharides |

| 4. Identification | Gas Chromatography (GC) or HPLC | Compare retention times to known standards | Identification of each sugar component (e.g., arabinose, rhamnose, glucose, ribose) mdpi.comnih.gov |

Absolute Stereochemical Assignments of Chiral Centers

The full structural name of Saponin E specifies the stereochemistry of each sugar unit (e.g., β-D-glucopyranosyl, α-L-rhamnopyranosyl). mdpi.com Determining the absolute configuration (D or L form) of each monosaccharide is a critical final step in the structural elucidation. While the original publication for Saponin E does not detail the specific method used, the standard procedures involve hydrolysis followed by chiral analysis.

The process begins with the acid hydrolysis of the saponin to release the individual sugar molecules, as described previously. Once the monosaccharides are isolated, their absolute configuration is determined by comparing them to authentic D- and L-sugar standards. mdpi.comtandfonline.com

A widely used method involves the derivatization of the hydrolyzed sugars with a chiral reagent, such as L-cysteine methyl ester, followed by further derivatization to form compounds suitable for GC analysis. mdpi.comtandfonline.com The resulting diastereomeric derivatives are separable on a standard, non-chiral GC column. By comparing the retention times of the derivatives from the saponin's sugars with the retention times of derivatives prepared from known D- and L-sugar standards, the absolute configuration of each sugar in the original saponin can be unequivocally assigned. nih.gov

Table 3: Common Methods for Determining Absolute Stereochemistry of Monosaccharides

| Method | Principle | Application |

| Chiral GC Analysis | After hydrolysis, sugars are derivatized with a chiral reagent to form diastereomers, which are then separated by gas chromatography. Retention times are compared to standards. mdpi.comnih.gov | Widely used for determining the D/L configuration of sugar residues in natural glycosides. |

| Optical Rotation Measurement | The optical rotation of the isolated monosaccharides is measured and compared to the known values for the pure D and L enantiomers. | A classical method that can confirm the identity and stereochemistry of the most abundant sugars. |

| Enzymatic Reactions | Specific enzymes that act only on one enantiomer (e.g., D-glucose oxidase) can be used to identify the stereochemistry. | Highly specific but requires a suitable enzyme for each sugar type. |

Biosynthesis and Metabolic Engineering of Saponin E, Hupehensis

Elucidation of Precursor Pathways and Enzymatic Conversion Steps

The foundational structure of Saponin (B1150181) E, the triterpenoid (B12794562) aglycone, is synthesized from simple five-carbon isoprenoid units. nih.govnih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netnih.govfrontiersin.org

The biosynthesis of triterpenoid saponins (B1172615), including the hederagenin (B1673034) aglycone of Saponin E, primarily relies on the cytosolic mevalonate (MVA) pathway. frontiersin.orgmdpi.comscielo.br This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govscielo.br HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. nih.govscielo.br

Following a series of phosphorylation and decarboxylation reactions, MVA is converted into the five-carbon isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP). scielo.br IPP is the fundamental building block for all isoprenoids. nih.gov Through the action of IPP isomerase, IPP is converted to its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These C5 units are sequentially condensed to form geranyl diphosphate (GPP; C10) and then farnesyl diphosphate (FPP; C15). researchgate.net Finally, two molecules of FPP are joined head-to-head by squalene (B77637) synthase (SQS) to produce the C30 compound squalene, the direct precursor to all triterpenoids. researchgate.netscienceopen.com

Table 1: Key Enzymes in the Mevalonate (MVA) Pathway for Triterpenoid Precursor Synthesis

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. scielo.br |

| HMG-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. scielo.br |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonic acid (rate-limiting step). nih.govscielo.br |

| Mevalonate kinase | MVK | Phosphorylates mevalonic acid. scielo.br |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group to mevalonate-5-phosphate. scielo.br |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to form IPP. |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. nih.gov |

| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. researchgate.net |

| Squalene synthase | SQS | Condenses two FPP molecules to form squalene. researchgate.netscienceopen.com |

The linear squalene molecule undergoes a critical modification to initiate the formation of the cyclic triterpenoid skeleton. The enzyme squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256). scienceopen.commdpi.comnih.gov This step is considered a major branching point and a rate-limiting step in the biosynthesis of sterols and triterpenes. scienceopen.comnih.gov

The 2,3-oxidosqualene is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comnih.govresearchgate.net The specific OSC involved determines the resulting triterpene scaffold. For oleanane-type saponins like Saponin E, the key enzyme is β-amyrin synthase (bAS), which catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic oleanane (B1240867) skeleton, β-amyrin. nih.govoup.com This cyclization is the first diversifying step in the pathway, channeling the precursor specifically towards triterpenoid saponin formation. mdpi.comresearchgate.net

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s). frontiersin.orgmdpi.comresearchgate.net These enzymes introduce hydroxyl groups and other functionalities at specific positions on the triterpene skeleton. For the biosynthesis of Saponin E's aglycone, hederagenin, β-amyrin undergoes sequential oxidations at the C-23 and C-28 positions.

Glycosylation Patterns and Sugar Chain Elongation Mechanisms

The final and most complex stage in the biosynthesis of Saponin E is the attachment of sugar chains to the hederagenin aglycone. This glycosylation process is critical for the saponin's biological activity, solubility, and stability. mdpi.com

Glycosylation is catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes transfer a sugar moiety from an activated donor molecule, typically a UDP-sugar (e.g., UDP-glucose, UDP-rhamnose), to a specific hydroxyl or carboxyl group on the aglycone acceptor. frontiersin.orgfrontiersin.org The biosynthesis of a complex saponin like Saponin E, which has two separate sugar chains, requires the sequential action of multiple UGTs, each with high regio- and stereospecificity for both the aglycone and the growing sugar chain. frontiersin.orgdtu.dk The UGTs responsible for saponin biosynthesis are often located on the endoplasmic reticulum. frontiersin.org

The synthesis of Saponin E would involve an initial UGT attaching the first sugar to the C-3 hydroxyl group of hederagenin and another UGT attaching a sugar to the C-28 carboxyl group. Subsequent UGTs would then act in a specific order to elongate the sugar chains. frontiersin.org

The precise structure of Saponin E from Anemone hupehensis reveals the specific glycosylation pattern and the linkages formed by the UGTs. nih.gov The molecule is a bidesmosidic saponin, meaning it has sugar chains attached at two different positions on the aglycone.

The two sugar chains are attached as follows:

At the C-3 position: A tetrasaccharide chain is attached to the hydroxyl group. The sequence and linkages are: β-D-glucopyranosyl-(1→3)-β-D-ribopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-. nih.gov

At the C-28 position: A trisaccharide chain is attached via an ester linkage to the carboxyl group. The sequence and linkages are: α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-. nih.gov

This detailed structure implies the involvement of at least seven distinct glycosyltransferase steps to assemble the complete Saponin E molecule from its hederagenin aglycone.

Table 2: Structural Details of Saponin E from Anemone hupehensis

| Component | Description |

| Aglycone | Hederagenin (Oleanane-type triterpenoid) |

| Glycosylation Site 1 | C-3 Hydroxyl Group |

| Sugar Chain at C-3 | β-D-glucopyranosyl-(1→3)-β-D-ribopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose |

| Glycosylation Site 2 | C-28 Carboxyl Group |

| Sugar Chain at C-28 | α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranose |

| Reference | nih.gov |

Aglycone Functionalization and Tailoring Modifications

The functionalization of the aglycone, the non-sugar part of the saponin, is a critical step in the biosynthesis of Saponin E. This process involves a series of reactions that add functional groups to the triterpene backbone, thereby increasing its structural diversity and biological activity.

Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that play a pivotal role in the biosynthesis of triterpenoid saponins by catalyzing various oxidation and hydroxylation reactions. mdpi.comfrontiersin.org While specific CYP450s involved in the biosynthesis of Saponin E in Anemone hupehensis have not been fully characterized, studies in the closely related species Anemone flaccida have provided significant insights into the potential enzymatic machinery.

Transcriptome analysis of A. flaccida has led to the identification of numerous putative CYP450 genes that are likely involved in triterpenoid saponin biosynthesis. nih.govnih.gov Among these, members of the CYP716A subfamily are of particular interest. nih.govdoaj.org Enzymes from this subfamily are known to be key players in the oxidation of the triterpene backbone in various plant species. nih.gov For instance, in Platycodon grandiflorus, a CYP716A subfamily member was found to catalyze the three-step oxidation of β-amyrin at the C-28 position to produce oleanolic acid, a common saponin aglycone. nih.gov Given that the aglycone of Saponin E is hederagenin, which is a derivative of oleanolic acid, it is highly probable that CYP450s from the CYP716A family or other related families are responsible for the hydroxylation and oxidation steps that convert the initial triterpene skeleton into hederagenin in Anemone hupehensis. A study on Barbarea vulgaris identified CYP72A552 as the enzyme responsible for oxidizing oleanolic acid at the C-23 position to form hederagenin. nih.gov

The proposed role of CYP450s in the biosynthesis of the hederagenin aglycone of Saponin E involves a series of regio- and stereospecific hydroxylations and oxidations of the precursor oleanane skeleton. These modifications are crucial for the subsequent glycosylation steps and the ultimate biological activity of the saponin.

| Enzyme Family | Putative Function in Saponin E Biosynthesis | Evidence from Related Species |

| Cytochrome P450 (CYP716A subfamily) | Oxidation of the triterpene backbone (e.g., at C-28) to form oleanolic acid. | Identified in the transcriptome of Anemone flaccida and functionally characterized in other saponin-producing plants. nih.govnih.gov |

| Cytochrome P450 (CYP72A subfamily) | Hydroxylation of oleanolic acid at C-23 to form hederagenin. | CYP72A552 from Barbarea vulgaris was shown to catalyze this reaction. nih.gov |

In addition to the oxidative modifications catalyzed by CYP450s, other enzymes such as acyltransferases can further tailor the saponin structure. Acyltransferases are responsible for the addition of acyl groups, such as acetyl or malonyl groups, to the aglycone or the sugar moieties of saponins. mdpi.com This acylation can significantly impact the physicochemical properties and biological activities of the resulting saponins. While there is currently no direct evidence for the involvement of acyltransferases in the biosynthesis of Saponin E from Anemone hupehensis, their role in the structural diversification of saponins in other plant species is well-documented. mdpi.com

Genetic and Molecular Basis of Saponin E, hupehensis Biosynthesis

Understanding the genetic and molecular basis of Saponin E biosynthesis is essential for the metabolic engineering of this compound. This involves identifying the genes encoding the biosynthetic enzymes, understanding how these genes are organized in the genome, and elucidating the regulatory networks that control their expression.

While a specific transcriptomic analysis for Anemone hupehensis focusing on Saponin E biosynthesis is not yet available, comprehensive transcriptome and proteome profiling has been conducted on the related species Anemone flaccida. nih.govdoaj.org These studies provide a valuable blueprint for the genes likely involved in saponin biosynthesis in the Anemone genus.

In A. flaccida, deep sequencing of the transcriptome led to the identification of a large number of unigenes. nih.gov Bioinformatic analysis of these sequences allowed for the identification of candidate genes encoding all the enzymes in the proposed triterpenoid saponin biosynthetic pathway, from the initial steps of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to the downstream tailoring enzymes. nih.govdoaj.org

Specifically, these analyses identified numerous putative genes for:

Oxidosqualene cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpene skeletons.

Cytochrome P450 monooxygenases (CYP450s): A large number of putative CYP450 genes were identified, with several belonging to families known to be involved in triterpenoid oxidation. nih.gov

UDP-glycosyltransferases (UGTs): Many putative UGTs were also identified, which are responsible for attaching sugar chains to the aglycone. nih.gov

The expression levels of these genes were also analyzed, revealing that many of the candidate biosynthetic genes are highly expressed in the rhizomes, the primary site of saponin accumulation in Anemone species. nih.govnih.gov This correlation between gene expression and saponin accumulation provides strong evidence for the involvement of these identified genes in saponin biosynthesis.

| Gene Category | Number of Putative Genes Identified in Anemone flaccida | Potential Role in Saponin E Biosynthesis |

| Oxidosqualene Cyclases (OSCs) | Multiple candidates identified | Formation of the oleanane triterpene backbone. |

| Cytochrome P450s (CYP450s) | 126 putative genes | Hydroxylation and oxidation of the aglycone. nih.gov |

| UDP-glycosyltransferases (UGTs) | 32 putative genes | Glycosylation of the hederagenin aglycone. nih.gov |

In many plant species, the genes for a specific metabolic pathway are located together on the chromosome in a "biosynthetic gene cluster" (BGC). sapindaceae.com This clustering facilitates the co-regulation and inheritance of the entire pathway. While BGCs for saponin biosynthesis have been identified in other plant families, such as the Sapindaceae, there is currently no direct evidence for the existence of a BGC for Saponin E biosynthesis in Anemone hupehensis. sapindaceae.com However, the identification of co-expressed genes involved in saponin biosynthesis through transcriptomic studies in Anemone flaccida suggests that some degree of coordinated gene regulation is occurring, which may be indicative of gene clustering. nih.gov Further genomic research is needed to determine if the genes for Saponin E biosynthesis are organized in a BGC in Anemone hupehensis.

The biosynthesis of saponins is a tightly regulated process, controlled by a complex network of transcription factors and signaling pathways. mdpi.com These regulatory mechanisms ensure that saponins are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

While the specific transcription factors and signaling pathways that regulate Saponin E biosynthesis in Anemone hupehensis have not been elucidated, research in other plant species has identified several key players. Transcription factors from families such as bHLH (basic helix-loop-helix), WRKY, and AP2/ERF (APETALA2/ethylene responsive factor) have been shown to positively regulate triterpenoid saponin biosynthesis. mdpi.com These transcription factors often act in response to signaling molecules like jasmonate (JA) and methyl jasmonate (MeJA), which are plant hormones involved in defense responses. mdpi.comdtu.dk

It is likely that a similar regulatory network governs saponin biosynthesis in Anemone hupehensis. The identification of such regulatory elements is a key area for future research and could provide valuable tools for the metabolic engineering of Saponin E production.

Influence of Abiotic and Biotic Factors on this compound Accumulation

The biosynthesis and accumulation of triterpenoid saponins, such as Saponin E, in Anemone hupehensis are intricate processes influenced by a variety of external and internal cues. These factors can significantly impact the yield and profile of saponins within the plant, representing a critical area of study for optimizing the production of these valuable compounds. While direct research on Saponin E from A. hupehensis is limited, a broader understanding of how environmental and developmental factors affect triterpenoid saponin production in other plant species can provide valuable insights.

Impact of Environmental Stressors (Light, Temperature, Nutrient Availability)

Environmental, or abiotic, stressors play a pivotal role in modulating the secondary metabolism of plants, often leading to an increased production of defense-related compounds like saponins. nih.gov The synthesis and accumulation of these metabolites are adaptive strategies that help plants cope with adverse conditions. nih.gov

Light: Light is a crucial environmental factor that influences various aspects of plant growth and development, including the biosynthesis of secondary metabolites. Different light qualities and intensities can trigger specific signaling pathways that regulate the expression of genes involved in saponin biosynthesis. For instance, studies on Primula veris have shown that tailored LED light spectra can significantly influence the accumulation of triterpenoid saponins. mdpi.com It is plausible that specific light conditions could enhance the production of Saponin E in A. hupehensis by upregulating key enzymes in its biosynthetic pathway.

Temperature: Temperature fluctuations can act as a stressor, prompting plants to alter their metabolic profiles. Both high and low-temperature stress can lead to the accumulation of secondary metabolites. While specific data for A. hupehensis is not available, research on other species suggests that temperature stress can modulate the expression of genes encoding enzymes like β-amyrin synthase, a key enzyme in the biosynthesis of many triterpenoid saponins.

Nutrient Availability: The availability of essential nutrients in the soil is a critical determinant of plant health and metabolism. Nutrient deficiency can induce a stress response, leading to the enhanced production of secondary metabolites. Conversely, an optimal supply of certain nutrients may be necessary to support the energetic demands of saponin biosynthesis. The precise effects of different nutrient regimes on Saponin E accumulation in A. hupehensis remain an area for future investigation.

Table 1: Influence of Environmental Stressors on Triterpenoid Saponin Accumulation in Various Plants

| Plant Species | Stressor | Effect on Saponin Accumulation | Reference |

|---|---|---|---|

| Glycyrrhiza glabra | Drought | Increased glycyrrhizin (B1671929) content | nih.gov |

| Calendula officinalis | Heavy Metals (Cd²⁺, Ag⁺) | Altered oleanolic acid glycoside levels | nih.gov |

| Primula veris | LED Light Spectra | Influenced triterpenoid saponin production | mdpi.com |

Effects of Elicitors and Plant Hormones on Saponin Yields

Elicitors are compounds that can induce defense responses in plants, often leading to the enhanced synthesis of secondary metabolites. Plant hormones are key signaling molecules that mediate these responses.

Jasmonic Acid and Salicylic (B10762653) Acid: Jasmonic acid (JA) and its methyl ester (MeJA), along with salicylic acid (SA), are well-known plant hormones involved in defense signaling pathways. researchgate.net Application of these hormones can act as a potent elicitor for triterpenoid saponin biosynthesis. For example, in hairy root cultures of Calendula officinalis, treatment with jasmonic acid was found to be an effective elicitor, increasing both the accumulation and secretion of oleanolic acid saponins. nih.gov It is hypothesized that these hormones could similarly upregulate the biosynthetic pathway of Saponin E in A. hupehensis.

Other Elicitors: Various other biotic and abiotic elicitors, such as chitosan, yeast extract, and oligosaccharides, have been shown to influence saponin production in different plant systems. nih.gov These molecules are recognized by plant cells and can trigger a cascade of signaling events that lead to the activation of defense-related genes, including those involved in saponin biosynthesis. The potential of these elicitors to enhance Saponin E yields in A. hupehensis warrants further investigation.

Table 2: Effect of Elicitors and Plant Hormones on Triterpenoid Saponin Production

| Plant Species | Elicitor/Hormone | Observed Effect | Reference |

|---|---|---|---|

| Calendula officinalis | Jasmonic Acid | Increased accumulation and secretion of oleanolic acid saponins | nih.gov |

| Calendula officinalis | Chitosan | Slightly increased accumulation and secretion of oleanolic acid saponins | nih.gov |

| General | Jasmonic and Salicylic Acid | Mediate saponin formation by upregulating key gene expression | researchgate.net |

Developmental and Tissue-Specific Expression of Biosynthetic Genes

The accumulation of triterpenoid saponins is often regulated in a developmental and tissue-specific manner. This differential accumulation is a result of the controlled expression of the genes encoding the biosynthetic enzymes. frontiersin.org

Tissue-Specific Accumulation: Triterpenoid saponins can accumulate in various plant organs, including roots, leaves, stems, and flowers. researchgate.net For instance, in Panax notogeng, ginsenosides (B1230088) are distributed in a tissue-specific manner, which is thought to contribute to defense against pests and pathogens. researchgate.net Similarly, Saponin E in A. hupehensis may accumulate preferentially in certain tissues, such as the rhizomes, which are often rich in secondary metabolites. Research on various Anemone species has highlighted the presence of diverse triterpenoid saponins in different plant parts. mdpi.com

Developmental Regulation: The concentration and composition of saponins can also vary with the developmental stage of the plant. In many species, the highest accumulation of saponins is observed during specific growth phases, such as the early bud stage in Camellia species. researchgate.net This developmental regulation is likely controlled by temporal changes in the expression of key biosynthetic genes. Understanding the developmental stage at which Saponin E production is maximal in A. hupehensis would be crucial for optimizing its extraction.

Table 3: Developmental and Tissue-Specific Accumulation of Triterpenoid Saponins

| Plant Species | Key Finding | Reference |

|---|---|---|

| Camellia species | High accumulation of saponins in the early green bud stage. | researchgate.net |

| Codonopsis lanceolata | Triterpenoid saponins are distributed throughout the leaves, stems, and roots. | researchgate.net |

| Panax species | Saponin biosynthesis-related genes are expressed in different tissues. | science.gov |

Mechanistic Investigations of Saponin E, Hupehensis Biological Activities in Vitro and Animal Model Studies

Cellular and Subcellular Interaction Mechanisms

The biological activities of saponins (B1172615), including Saponin (B1150181) E from Anemone hupehensis, are often attributed to their interactions with cellular membranes. While direct studies on Saponin E, hupehensis are limited, the broader class of saponins provides a framework for understanding its potential cellular and subcellular interaction mechanisms. These compounds are amphiphilic in nature, possessing both a hydrophilic sugar moiety and a lipophilic aglycone, which facilitates their insertion into and disruption of cell membranes.

Saponins are well-documented for their ability to modulate the integrity and permeability of cellular membranes. Their surfactant-like properties allow them to interact with the lipid bilayer, leading to the formation of pores or channels. This disruption can increase the permeability of the membrane to ions and small molecules, which would otherwise be unable to cross. The extent of this effect is dependent on the concentration of the saponin and the composition of the cell membrane. While specific studies on this compound are not available, this general mechanism is a key aspect of the biological activity of many triterpenoid (B12794562) saponins.

A primary target for many saponins within the cell membrane is cholesterol. In in vitro models, saponins have been shown to form complexes with cholesterol, leading to a sequestration of this lipid. This interaction alters the fluidity and integrity of the membrane, contributing to the increase in permeability. The formation of these saponin-cholesterol complexes can lead to the creation of pores and may ultimately result in cell lysis, a property that is exploited in their hemolytic activity. The specific affinity and nature of the interaction of this compound with membrane lipids and cholesterol have not been detailed in published research.

By increasing membrane permeability, saponins can disrupt intracellular ion homeostasis. For instance, the formation of pores can lead to an influx of extracellular calcium into the cytoplasm. An increase in intracellular calcium concentration can trigger a variety of cellular processes, including signaling cascades and apoptosis. While this is a known effect of some saponins, specific investigations into the alteration of intracellular ion homeostasis by this compound have not been reported.

Enzyme Modulation and Signal Transduction Pathway Regulation

Research into the specific enzymatic and signaling pathways modulated by saponins is an active area of investigation. Some saponins have been shown to directly or indirectly influence the activity of key cellular enzymes and regulatory proteins.

One study investigated the apoptotic effects of five triterpenoid saponins isolated from Anemone flaccida, including anhuienoside E, which is understood to be structurally analogous to this compound. This study provides some of the most specific insights into the potential mechanistic pathways for this compound. The research demonstrated that these saponins, including anhuienoside E, induced apoptosis in several human cancer cell lines. The underlying mechanism was found to involve the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) signaling pathway. nih.gov By inhibiting this pathway, the saponins could exert their pro-apoptotic effects. nih.gov

Table 1: Effects of Anhuienoside E on Cancer Cell Lines

| Cell Line | Type of Cancer | Observed Effect | Implicated Pathway |

| BEL-7402 | Hepatoma | Apoptosis Induction | COX-2/PGE2 |

| HepG2 | Hepatoma | Apoptosis Induction | COX-2/PGE2 |

| HeLa | Cervical Cancer | Apoptosis Induction | COX-2/PGE2 |

Data synthesized from a study on triterpenoid saponins from Anemone flaccida, including anhuienoside E. nih.gov

There is currently no available scientific literature that specifically investigates the modulatory effects of this compound on the activity of pyruvate (B1213749) dehydrogenase kinases.

There is currently no available scientific literature detailing the specific interactions or modulatory effects of this compound on ATP-dependent pumps and transporters such as the Na+/K+ ATPase.

Regulation of Inflammatory Enzyme Pathways (e.g., Cyclooxygenase-2, COX-2)

There is currently no specific research available that details the effects of this compound on the regulation of inflammatory enzyme pathways, including Cyclooxygenase-2 (COX-2).

Induction of Programmed Cell Death Pathways (In Vitro Cancer Cell Models)

No studies were found that specifically investigate the induction of programmed cell death pathways in in vitro cancer cell models by this compound.

Specific data on the activation of caspase-dependent apoptosis, either through the intrinsic or extrinsic pathways, by this compound is not available in the current scientific literature.

There is no available research detailing the modulation of BAX and BCL-2 protein expression by this compound.

Information regarding the mechanisms of cell cycle arrest in specific phases induced by this compound is not documented in published studies.

Antioxidant Mechanisms (In Vitro and Cellular Models)

Specific mechanistic studies on the antioxidant properties of this compound are not present in the available literature.

There are no specific in vitro or cellular studies that have reported on the direct radical scavenging capabilities or the reducing power of this compound.

Induction of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

There is no specific scientific data available that demonstrates or investigates whether this compound, induces endogenous antioxidant enzyme systems. Studies on other saponins, such as those from Radix Trichosanthis, have been evaluated for their effects on enzymes like superoxide (B77818) dismutase (SOD), but similar research on this compound has not been published. nih.gov

Protection against Oxidative Stress-Induced Cellular Damage

No in vitro or animal model studies are present in the scientific literature that specifically examine the capacity of this compound, to protect cells from damage induced by oxidative stress. While saponins from other plant sources are often investigated for such antioxidant properties, this specific compound remains uncharacterized in this regard. nih.govbiointerfaceresearch.com

Anti-inflammatory Modulations (In Vitro and Animal Models)

Inhibition of Pro-inflammatory Mediators (e.g., Prostaglandin E2, Nitric Oxide)

There is a lack of published research detailing any inhibitory effects of this compound, on pro-inflammatory mediators like Prostaglandin E2 (PGE2) or Nitric Oxide (NO). While saponins from other species, such as Pleurospermum kamtschaticum and those found in Anemone flaccida, have been shown to inhibit NO and PGE2 production in cellular models, these findings cannot be attributed to this compound. nih.govresearchgate.netresearchgate.netcanberra.edu.au

Regulation of Inflammatory Cytokine Production and Signaling Cascades

Mechanistic studies into how this compound, might regulate the production of inflammatory cytokines or modulate their signaling cascades have not been reported in the available literature. The broader class of steroidal saponins has been reviewed for their ability to modulate inflammatory cytokines, but specific data for this compound is absent. mdpi.comnih.gov

Antimicrobial Mechanisms of Action (In Vitro Studies)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

There are no available scientific reports or data tables documenting the antibacterial efficacy of this compound, against either Gram-positive or Gram-negative bacteria. While numerous studies have demonstrated the general antimicrobial properties of saponins from various other plant sources, the specific activity of this compound, has not been a subject of published investigation. fao.orgqeios.commedcraveonline.commdpi.com

Antifungal Activities Against Fungal Pathogens

Detailed research findings from in vitro and animal model studies concerning the antifungal activities of Saponin E from Anemone hupehensis are not available in the current body of scientific literature. Although saponins, in general, are known to exhibit antifungal properties, often by interacting with sterols in the fungal cell membrane leading to pore formation and loss of membrane integrity, no such investigations have been specifically conducted or reported for Saponin E. nih.govmdpi.com

Antiviral Properties and Mechanisms of Virus Inactivation

There is no published research detailing the antiviral properties or the mechanisms of virus inactivation for Saponin E from Anemone hupehensis. The antiviral potential of saponins from various other plant sources has been a subject of study, with proposed mechanisms including the disruption of viral envelopes, prevention of virus-host cell binding, and inhibition of viral replication. nih.govnih.gov However, the specific effects of Saponin E against any viral pathogens remain uninvestigated.

Structure Activity Relationship Sar Studies of Saponin E, Hupehensis and Its Analogues

Correlating Glycosidic Chain Length and Sugar Composition with Bioactivity Profiles

The nature and length of the glycosidic chains attached to the triterpenoid (B12794562) backbone are pivotal in determining the biological activity of saponins (B1172615). Research on saponins from various Anemone species suggests that these sugar moieties significantly influence their cytotoxic and other pharmacological effects.

Studies on triterpenoid saponins from Anemone rivularis var. flore-minore have indicated that the number of monosaccharides in the sugar chains can correlate with anti-proliferative activity. For instance, saponins with a higher number of sugar residues demonstrated more potent inhibitory effects on hepatic stellate cells (HSC-T6). This suggests that a longer glycosidic chain may enhance the interaction of the saponin (B1150181) with cellular targets or improve its solubility and bioavailability, thereby increasing its bioactivity.

Table 1: Hypothetical Correlation of Glycosidic Features with Bioactivity in Anemone Saponins

| Glycosidic Feature | Observed/Hypothesized Impact on Bioactivity | Rationale |

| Chain Length | ||

| Short Chain (1-2 sugars) | Potentially lower activity | Reduced interaction with cellular targets. |

| Long Chain (3+ sugars) | Potentially higher activity | Enhanced solubility and interaction with membranes/receptors. |

| Sugar Composition | ||

| Presence of Rhamnose | May enhance cytotoxicity | Specific sugar recognition by cellular components. |

| Presence of Glucose | Can modulate solubility and activity | Common sugar moiety that can influence overall physicochemical properties. |

| Linkage Type | ||

| α vs. β anomeric configuration | Can significantly alter 3D structure and activity | Affects the overall conformation of the sugar chain. |

| Inter-glycosidic linkages (e.g., 1→2, 1→3, 1→4) | Influences the shape and flexibility of the sugar chain | Determines the spatial arrangement of sugar residues. |

Note: This table is based on general principles of saponin SAR and findings from related compounds, as direct SAR studies on Saponin E, hupehensis are not extensively available.

Investigating the Impact of Aglycone Structural Modifications on Mechanistic Potency

The aglycone, or sapogenin, is the non-sugar part of the saponin and forms the backbone of the molecule. Modifications to this triterpenoid structure can have a profound impact on the mechanistic potency of the saponin. This compound, possesses a hederagenin (B1673034) aglycone. Hederagenin is an oleanane-type triterpenoid.

Key structural features of the aglycone that can be modified include:

Hydroxylation patterns: The number and position of hydroxyl (-OH) groups on the triterpenoid skeleton can affect the molecule's polarity and its ability to form hydrogen bonds with biological targets.

Other functional groups: The presence of other functional groups, such as carboxyl (-COOH) or aldehyde (-CHO) groups, can also significantly influence bioactivity. For example, studies on saponins from Anemone taipaiensis have shown that a free carboxylic group at the C-28 position is crucial for their cytotoxic activity against certain cancer cell lines. nih.gov

The triterpenoid skeleton itself: Variations in the basic carbon skeleton (e.g., oleanane (B1240867), ursane, lupane) can lead to different biological activities.

In the context of Anemone saponins, research has shown that the type of aglycone is a critical determinant of cytotoxicity. For example, oleanolic acid, a closely related aglycone to hederagenin, is a common backbone for many cytotoxic saponins found in this genus. The subtle difference between oleanolic acid and hederagenin (an additional hydroxyl group at C-23 in hederagenin) can lead to variations in the potency and selectivity of their corresponding saponins.

Identifying Key Sugar Residues and Linkage Patterns Critical for Specific Biological Effects

The specific sugar units and the way they are linked together are not just passive components of the saponin molecule; they play an active role in defining its biological specificity. The terminal sugar residues, in particular, are often crucial for the initial recognition and binding of the saponin to its cellular target.

For instance, the presence of an α-L-arabinopyranosyl unit at the C-3 position is a common feature in many bioactive saponins from Anemone. The specific linkage of this sugar to other residues, such as rhamnose or glucose, creates a unique three-dimensional structure that can be recognized by specific receptors or membrane components.

Comparative SAR Analysis of this compound with other Triterpenoid Saponins from Anemone Species

A comparative analysis of the structure-activity relationships of this compound with other triterpenoid saponins isolated from various Anemone species can provide valuable insights into the key structural determinants of bioactivity within this genus.

Table 2: Comparison of Triterpenoid Saponins from Anemone Species

| Saponin | Aglycone | Key Glycosidic Features | Reported Bioactivity |

| This compound | Hederagenin | Complex sugar chain at C-3 and C-28 | Not extensively reported |

| Huzhangoside B | Oleanolic acid | Sugar chain at C-3 | Not extensively reported |

| Hupehensis Saponin D | Oleanolic acid | Complex sugar chain at C-3 and C-28 | Not extensively reported |

| Saponins from A. taipaiensis | Oleanolic acid, Hederagenin | Monodesmosidic (sugar at C-3) and bidesmosidic (sugars at C-3 and C-28) | Cytotoxic against various cancer cell lines. nih.gov |

| Saponins from A. rivularis | Oleanolic acid, Gypsogenin | Varied sugar chain lengths | Anti-proliferative activity. |

From this comparison, several trends can be observed:

Aglycone Type: Oleanane-type aglycones like oleanolic acid and hederagenin are common in bioactive saponins from Anemone.

Glycosylation Pattern: Both monodesmosidic (sugar chain at one position) and bidesmosidic (sugar chains at two positions) saponins are found, and this difference can significantly impact bioactivity. For instance, in some Anemone saponins, the presence of a sugar chain at C-28, in addition to the one at C-3, can modulate the cytotoxic profile.

Influence of C-28 Position: The presence of a free carboxylic acid at C-28 in monodesmosidic saponins from Anemone taipaiensis was found to be important for their cytotoxicity. nih.gov In contrast, esterification of this carboxyl group with a sugar chain (as seen in bidesmosidic saponins like Saponin E) can alter the activity, potentially by changing the molecule's interaction with cell membranes or intracellular targets.

Advanced Analytical Chemistry for Saponin E, Hupehensis Quantification and Metabolomic Profiling

Quantitative Analytical Methods for Saponin (B1150181) E, hupehensis in Plant Extracts

Quantitative analysis aims to determine the exact amount of a specific compound, such as Saponin E, hupehensis, within a complex mixture like a plant extract. High-performance liquid chromatography (HPLC) is the cornerstone of saponin analysis due to its high resolution and adaptability. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a robust method for quantifying compounds that lack a strong ultraviolet (UV) chromophore, which is characteristic of many saponins (B1172615). researchgate.net The ELSD offers a universal detection mechanism that is not dependent on the optical properties of the analyte. The process involves nebulizing the column eluent into fine droplets, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. The detector's response is proportional to the mass of the analyte.

This technique is widely applied for the simultaneous and quantitative determination of various saponins in traditional medicines. researchgate.net For this compound, an HPLC-ELSD method would involve developing a specific chromatographic protocol, likely using a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724). nih.gov The method's reliability is established through rigorous validation, ensuring it is accurate and reproducible for quality control purposes. researchgate.net

Table 1: Example Parameters for HPLC-ELSD Method This table represents typical parameters used in the development of an HPLC-ELSD method for saponin quantification.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation of saponins based on polarity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | To effectively elute a range of saponins with different polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| ELSD Drift Tube Temp. | 40-60 °C | Optimization of solvent evaporation. |

| Nebulizer Gas | Nitrogen (e.g., 2.0 L/min) | Formation of fine aerosol droplets. |

| Quantification | Logarithmic calibration curve of peak area vs. concentration | ELSD response is often non-linear, requiring a logarithmic transformation for accurate quantification. mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency of HPLC by using columns with smaller particle sizes (<2 µm), resulting in faster analysis times and higher resolution. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for both quantifying and identifying saponins. nih.gov This combination offers superior sensitivity and selectivity compared to HPLC-ELSD. nih.gov

In the context of this compound, a UPLC-MS/MS method would allow for its precise quantification even at very low concentrations in a complex plant matrix. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for targeted quantification, where specific precursor-to-product ion transitions for this compound are monitored, providing high specificity and minimizing interferences. Furthermore, the fragmentation patterns obtained from MS/MS analysis provide invaluable structural information, confirming the identity of the analyte. nih.gov A study on the related species Anemone davidii successfully used UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) to identify 52 different triterpenoid (B12794562) saponins, demonstrating the platform's capability for comprehensive profiling within the genus. researchgate.net

Global Metabolomic Approaches for Saponin Profiling in Anemone hupehensis

Metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological system. For Anemone hupehensis, this approach can reveal the full diversity of saponins and other related metabolites, offering insights into the plant's biochemistry. researchgate.net

LC-MS platforms are central to plant metabolomics. The approach can be divided into two main strategies:

Untargeted Metabolomics: This discovery-oriented approach aims to detect and relatively quantify as many metabolites as possible in a sample. For Anemone hupehensis, an untargeted analysis using high-resolution mass spectrometry (like Q-TOF or Orbitrap) could reveal novel saponins and other compounds, creating a comprehensive chemical inventory of the plant extract. researchgate.net

Targeted Metabolomics: This strategy focuses on the precise measurement of a predefined group of known metabolites. A targeted LC-MS/MS method would be developed to accurately quantify this compound, and other known saponins from the plant, such as hupehensis saponins D, F, and G. nih.govnih.gov This is the preferred method for hypothesis-driven research and quality control applications where specific compounds are of interest.

A deeper understanding of this compound biosynthesis can be achieved by integrating metabolomic data with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein expression). This multi-omics approach allows researchers to connect the presence of specific saponins with the expression of genes and proteins responsible for their synthesis. nih.gov

For instance, a combined analysis in the related species Anemone flaccida successfully identified candidate genes involved in the triterpenoid saponin biosynthetic pathway, including those encoding for enzymes like cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org By correlating the expression levels of these genes and their corresponding proteins with the abundance of this compound across different tissues or developmental stages, the specific enzymes responsible for its unique structure can be identified. This powerful, integrated approach provides a holistic view of saponin metabolism, from the genetic blueprint to the final chemical product. nih.gov

Method Development and Validation for Reproducible Saponin Analysis

The development of a reliable analytical method is a prerequisite for obtaining accurate and reproducible results. Any quantitative method for this compound, whether using HPLC-ELSD or UPLC-MS/MS, must undergo rigorous validation according to established guidelines. mdpi.com The key validation parameters ensure the method is fit for its intended purpose. nih.gov

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. mdpi.com

Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions. nih.gov